molecular formula C12H17ClN2 B12071070 N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine

N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine

Cat. No.: B12071070
M. Wt: 224.73 g/mol
InChI Key: MKORRMKXKWUJRQ-UHFFFAOYSA-N
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Description

N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine is an organic compound that features a chloropyridine moiety attached to a cyclopropanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and propylamine.

    Reaction Conditions: The 6-chloropyridine is reacted with propylamine under controlled conditions to form the intermediate N-[(6-chloropyridin-3-yl)methyl]amine.

    Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Batch Reactors: Where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: The major products include oxidized derivatives of the cyclopropanamine.

    Reduction: The major products include reduced derivatives of the chloropyridine moiety.

    Substitution: The major products include substituted derivatives of the chloropyridine moiety.

Scientific Research Applications

N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(6-chloropyridin-3-yl)methyl]methylamine: A related compound with a similar structure but different substituents.

    N-[(6-chloropyridin-3-yl)methyl]ethanamine: Another similar compound with an ethyl group instead of a propyl group.

Uniqueness

N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine is unique due to its specific combination of a chloropyridine moiety and a cyclopropanamine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine

InChI

InChI=1S/C12H17ClN2/c1-2-7-15(11-4-5-11)9-10-3-6-12(13)14-8-10/h3,6,8,11H,2,4-5,7,9H2,1H3

InChI Key

MKORRMKXKWUJRQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=CN=C(C=C1)Cl)C2CC2

Origin of Product

United States

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